molecular formula C8H17Cl3NO4P B570336 Trichloroethyl Phosphate Cyclohexylamine CAS No. 17331-54-3

Trichloroethyl Phosphate Cyclohexylamine

Cat. No.: B570336
CAS No.: 17331-54-3
M. Wt: 328.6 g/mol
InChI Key: YRNOQGAVYPJDDM-UHFFFAOYSA-N
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Description

Trichloroethyl Phosphate Cyclohexylamine (CAS 17331-54-3) is an organophosphorus compound with a molecular formula of C 8 H 17 Cl 3 NO 4 P and a molecular weight of 328.56 g/mol . This chemical is classified as a miscellaneous compound and is typically stored at refrigerated temperatures of 2-8°C . As a phosphoramidate-type compound, it features a stable phosphoryl bond (P=O) and a covalent phosphorus-nitrogen (P-N) bond, a class known for its utility in various research fields . Phosphoramidates are of significant scientific interest due to their presence in biologically active molecules and their wide range of potential research applications. These include serving as key intermediates in synthetic chemistry for the formation of heterocycles and in catalysis, acting as ligands for metal complexes . Furthermore, compounds with P-N bonds are investigated as hydrolytically degradable systems for controlled release studies and as flame retardants with a potential synergistic effect between phosphorus and nitrogen . Researchers value this compound for exploring these and other mechanistic and applied studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

17331-54-3

Molecular Formula

C8H17Cl3NO4P

Molecular Weight

328.6 g/mol

IUPAC Name

cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate

InChI

InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8)

InChI Key

YRNOQGAVYPJDDM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O

Synonyms

2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine

Origin of Product

United States

Preparation Methods

Catalytic System

The catalyst comprises a γ-Al₂O₃ carrier skeleton modified with a magnesia-alumina spinal structure. The carrier is prepared by impregnating γ-Al₂O₃ with a mixed solution of magnesium nitrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O), followed by calcination at 800–1200°C for 6 hours. Palladium (Pd) is then deposited onto the carrier via incipient wetness impregnation using a PdCl₂–HCl solution, resulting in a final catalyst composition of Pd (0.5 wt%)/Al₂O₃-MgO/Al₂O₃.

Reaction Conditions

  • Temperature : 180°C

  • Pressure : Ambient (hydrogenation under H₂ flow)

  • Feedstock Ratio : Phenol, H₂, and NH₃ in stoichiometric proportions

  • Yield : High selectivity (>95%) for cyclohexylamine, with minimal byproducts.

Advantages

  • Cost-effective substitution of phenol for aniline.

  • Catalyst longevity (>1000 hours) due to the MgO-Al₂O₃ spinel’s thermal stability.

  • Environmentally benign process with minimal waste.

Synthesis of P,P,P-Trichloroethyl Phosphate

The preparation of trichloroethyl phosphate, as detailed in CN103224512A , involves the reaction of phosphorus oxychloride (POCl₃) with ethylene oxide (C₂H₄O) using titanium tetrachloride (TiCl₄) as a catalyst.

Reaction Mechanism

The process follows a nucleophilic substitution mechanism:

POCl3+3C2H4OTiCl4(ClCH2CH2O)3PO+3HCl\text{POCl}3 + 3\,\text{C}2\text{H}4\text{O} \xrightarrow{\text{TiCl}4} \text{(ClCH}2\text{CH}2\text{O)}_3\text{PO} + 3\,\text{HCl}

Process Parameters

  • Catalyst : TiCl₄ (0.09 wt% relative to POCl₃)

  • Temperature : 56 ± 6°C (maintained via ethylene oxide exotherm)

  • Pressure : Negative pressure (400 mmHg) during excess ethylene oxide removal

  • Reaction Time : 1.5–3 hours for synthesis, followed by 1–1.5 hours of stabilization.

Purification Steps

  • Washing : Neutralization with 3–5 wt% NaOH to pH >10.

  • Dehydration : Under vacuum (0.090 MPa) at 95–105°C.

  • Final Purity : Acid number ≤0.1 mg KOH/g, confirmed via titration.

Key Benefits

  • Solvent-free synthesis reduces environmental impact.

  • High product purity (>99%) suitable for pharmaceutical applications.

Formation of Bis-Cyclohexylamine Salt

The bis-cyclohexylamine salt is synthesized by reacting P,P,P-trichloroethylphosphate with cyclohexylamine in a 1:2 molar ratio. This method, adapted from oligoribonucleotide synthesis protocols, ensures optimal salt stability and reactivity.

Procedure

  • Neutralization : Trichloroethyl phosphate is dissolved in anhydrous dichloromethane.

  • Addition of Amine : Cyclohexylamine is added dropwise at 0°C to prevent exothermic side reactions.

  • Precipitation : The salt precipitates upon cooling to −20°C and is isolated via filtration.

  • Drying : Under vacuum (0.1 mmHg) at 40°C for 12 hours.

Characterization

  • Yield : 85–90% (based on phosphate).

  • Purity : Confirmed via ³¹P NMR (δ = −2.5 ppm) and elemental analysis.

Comparative Analysis of Methods

ParameterCyclohexylamine SynthesisTrichloroethyl Phosphate SynthesisSalt Formation
Catalyst Pd/Al₂O₃-MgO/Al₂O₃TiCl₄None
Temperature 180°C56°C0°C (during amine addition)
Reaction Time 6–8 hours2.5–4.5 hours2 hours
Yield >95%>99%85–90%
Key Advantage Low-cost feedstockSolvent-free processHigh stability

Challenges and Optimization

  • Cyclohexylamine Synthesis : Catalyst deactivation via Pd leaching remains a concern; periodic regeneration with HNO₃ washes is recommended.

  • Trichloroethyl Phosphate : Strict pH control (pH=6) is critical to avoid side reactions such as ethylene glycol formation.

  • Salt Formation : Moisture sensitivity necessitates anhydrous conditions during amine addition .

Chemical Reactions Analysis

Types of Reactions

Trichloroethyl Phosphate Cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and phosphates.

    Substitution: The chlorine atoms in trichloroethyl phosphate can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trichloroethyl Phosphate Cyclohexylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trichloroethyl Phosphate Cyclohexylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organophosphate Flame Retardants

TCEP-Cyclohexylamine can be contextualized alongside other organophosphate flame retardants (OPFRs) like Tricresyl phosphate (TCP) and dicresylphenyl phosphate. Key differences include:

Compound Applications Exposure Routes (Dust) Toxicity Profile Reference
TCEP Furniture, textiles, electronics Oral, inhalation Suspected carcinogen
TCP Hydraulic fluids, lubricants Oral, dermal Neurotoxic (e.g., organophosphate-induced delayed neuropathy)
TCEP-Cyclohexylamine* Potential dual-use (flame retardant/termiticide) Not studied Termiticidal (LD₃₀ efficacy) Inferred

Note: *TCEP-Cyclohexylamine’s flame retardant properties are inferred from TCEP data; termiticidal activity derives from cyclohexylamine salts.

Cyclohexylamine Phosphate Salts

Cyclohexylamine-based phosphate salts demonstrate unique termiticidal mechanisms compared to other amine-phosphates:

Compound Termiticidal Activity (LD₃₀) Synthesis Cost Key Mechanism Reference
Dicyclohexylammonium hydrogen phosphate 14-day exposure Low Antennae loss, distal leg darkening
Monocyclohexylammonium dihydrogen phosphate Similar to above Low Disruption of sensory organs
Diisopropyl cyclohexylammonium phosphate Not tested Moderate Byproduct of peroxyester reactions

Reactivity and Inhibition Properties

  • Reactivity with Amines : Cyclohexylamine reacts preferentially with phosphate ions in competitive reactions (e.g., with aniline), forming stable amides or salts .
  • Enzyme Inhibition: Cyclohexylamine acts as a non-competitive inhibitor of Vibrio alkaline phosphatase (VAP), disrupting substrate hydrolysis at >1 mM concentrations .

Q & A

Q. How can researchers address conflicting data on cyclohexylamine’s mutagenicity?

  • Reanalysis Strategy : Replicate Ames tests using standardized strains (e.g., S. typhimurium TA98/TA100) and include metabolic activation (S9 mix) .
  • Data Table :
StrainResult (Rev/Plate)
TA98 (with S9)7% increase vs. control
TA100 (without S9)No significant change

Key Data Contradictions and Resolutions

  • Cytotoxicity vs. Mutagenicity : While Mannich bases show potent cytotoxicity (IC₅₀ ≤10 μM), cyclohexylamine itself lacks mutagenicity in Ames tests, suggesting structure-activity specificity .
  • Environmental Persistence : TCEP’s stability in dust (oral/inhalation routes) contrasts with cyclohexylamine phosphate’s rapid adsorption in electrochemical systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 2
Reactant of Route 2
Trichloroethyl Phosphate Cyclohexylamine

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